
1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4-phenylpiperazine
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Overview
Description
1-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)-4-phenylpiperazine is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring and a phenylpiperazine moiety
Preparation Methods
The synthesis of 1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4-phenylpiperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring:
Attachment of the Carbonyl Group: The carbonyl group can be introduced through acylation reactions using appropriate acylating agents.
Formation of the Phenylpiperazine Moiety: The phenylpiperazine moiety can be synthesized through nucleophilic substitution reactions involving piperazine and a phenyl halide.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)-4-phenylpiperazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)-4-phenylpiperazine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4-phenylpiperazine involves its interaction with specific molecular targets and pathways. The triazole ring and phenylpiperazine moiety contribute to its binding affinity and selectivity towards these targets. The compound may exert its effects by modulating enzyme activity, receptor binding, or interfering with cellular processes.
Comparison with Similar Compounds
1-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)-4-phenylpiperazine can be compared with other similar compounds, such as:
1-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)-4-methylpiperazine: This compound has a similar structure but with a methyl group instead of a phenyl group, leading to different chemical and biological properties.
1-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)-4-ethylpiperazine:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Biological Activity
The compound 1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4-phenylpiperazine has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C19H23N7O with a molecular weight of approximately 365.441 g/mol. The structure includes a triazole moiety which is known for its significant biological activity.
The primary target for this compound is the carbonic anhydrase-II enzyme . The mode of action involves direct binding to the active site residues of this enzyme, leading to its inhibition. This inhibition results in decreased conversion rates of carbon dioxide to bicarbonate, which can affect various physiological processes such as pH regulation and CO2 transport.
Antimicrobial Activity
Recent studies have shown that compounds containing the triazole moiety exhibit potent antimicrobial properties. For instance, derivatives of 1H-1,2,3-triazole have demonstrated significant antifungal and antibacterial activities. In vitro tests revealed that several synthesized compounds exhibited higher inhibition rates against fungal and bacterial growth compared to standard treatments like metronidazole .
Compound | Antibacterial Activity | Antifungal Activity |
---|---|---|
5b | Excellent | Moderate |
5c | Excellent | High |
7b | High | Moderate |
7e | Moderate | Excellent |
Antiproliferative Effects
The antiproliferative activity of derivatives containing the triazole nucleus has also been investigated. Compounds were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. The activity was found to be dependent on the nature of substituents on the triazole ring and peripheral amino groups .
Case Studies
In a notable study, a series of triazole derivatives were synthesized and evaluated for their biological activities. Among them, certain compounds displayed potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while retaining moderate efficacy against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa . The structure-activity relationship (SAR) studies indicated that modifications to the piperazine moiety significantly influenced antimicrobial potency.
Properties
IUPAC Name |
(1-methyltriazol-4-yl)-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-17-11-13(15-16-17)14(20)19-9-7-18(8-10-19)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYIZHYWJHOVBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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